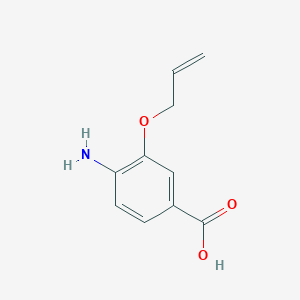
3-(Allyloxy)-4-aminobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allyloxy)-4-aminobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Anticancer Properties:
Recent studies have highlighted the anticancer potential of para-aminobenzoic acid (PABA) analogs, including 3-(Allyloxy)-4-aminobenzoic acid. These compounds have shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer types. For instance, analogs have been reported to exhibit significant activity against cholinesterase enzymes, which are implicated in cancer progression .
Drug Design and Development:
The unique structural features of this compound make it a candidate for drug design. Its ability to interact with biological targets opens avenues for the development of novel therapeutics. Interaction studies can provide insights into its binding affinities, pharmacodynamics, and pharmacokinetics, essential for understanding its therapeutic potential.
Anti-inflammatory and Antioxidant Effects:
Research has indicated that PABA derivatives possess anti-inflammatory and antioxidant properties. These effects can be beneficial in developing treatments for conditions associated with oxidative stress and inflammation .
Chemical Synthesis Applications
Synthesis of Derivatives:
this compound serves as a precursor for synthesizing various derivatives with tailored properties. The multi-step synthesis allows for the introduction of different substituents on the phenyl or amine moieties, facilitating the development of analogs that may enhance biological activity or solubility.
Reactivity Studies:
The compound's reactivity can be explored through various chemical modifications. Such studies are crucial for understanding how structural changes can influence the compound's properties and potential applications in drug discovery.
Biological Research Applications
Mechanistic Studies:
Exploratory research into the mechanisms of action of this compound can provide valuable insights into how this compound interacts with cellular pathways. Understanding these mechanisms is vital for developing targeted therapies in oncology and other fields .
Microbial Interaction Studies:
Given its structural similarities to other bioactive compounds, this compound can be investigated for its interactions with microorganisms. Such studies may reveal its potential as an antibacterial or antiviral agent, contributing to the development of new antimicrobial therapies .
Case Studies and Research Findings
Propiedades
Número CAS |
121498-31-5 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
4-amino-3-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C10H11NO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6H,1,5,11H2,(H,12,13) |
Clave InChI |
BAJZWHAXYFTKHE-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=CC(=C1)C(=O)O)N |
SMILES canónico |
C=CCOC1=C(C=CC(=C1)C(=O)O)N |
Sinónimos |
Benzoic acid, 4-amino-3-(2-propenyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















